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molecular formula C8H5BrFN3 B8455716 3-(4-bromo-2-fluorophenyl)-4H-1,2,4-triazole

3-(4-bromo-2-fluorophenyl)-4H-1,2,4-triazole

Cat. No. B8455716
M. Wt: 242.05 g/mol
InChI Key: FQSYBFNJHBTTTD-UHFFFAOYSA-N
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Patent
US08865726B2

Procedure details

Hydrazine (0.14 mL, 4.4 mmol) was added to a solution of (E)-4-bromo-N-((dimethylamino)methylene)-2-fluorobenzamide (1.105 g, 4.046 mmol) in acetic acid (11 mL). The resulting white suspension was heated to 95-100° C. The resulting solution was stirred at 95-100° C. for 2 hours. The reaction mixture was cooled to ambient temperature and the acetic acid was azeotropically removed in vacuo with multiple additions of heptane. Heptane (10 mL) was added to the residue. The resulting suspension was cooled to 0-5° C. and stirred for 1 hour. The solids were collected by vacuum filtration, rinsed with excess heptane, and dried to afford 5-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazole (1.116 g, 114%) as an off-white solid which was carried on without further purification.
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
1.105 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]N.[Br:3][C:4]1[CH:16]=[CH:15][C:7]([C:8](/[N:10]=[CH:11]/[N:12](C)C)=O)=[C:6]([F:17])[CH:5]=1>C(O)(=O)C>[Br:3][C:4]1[CH:16]=[CH:15][C:7]([C:8]2[NH:1][N:12]=[CH:11][N:10]=2)=[C:6]([F:17])[CH:5]=1

Inputs

Step One
Name
Quantity
0.14 mL
Type
reactant
Smiles
NN
Name
Quantity
1.105 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)/N=C/N(C)C)C=C1)F
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 95-100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the acetic acid was azeotropically removed in vacuo with multiple additions of heptane
ADDITION
Type
ADDITION
Details
Heptane (10 mL) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with excess heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1=NC=NN1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.116 g
YIELD: PERCENTYIELD 114%
YIELD: CALCULATEDPERCENTYIELD 114%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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